Methyl 3-[(3-nitropyridin-2-yl)amino]propanoate
Description
Methyl 3-[(3-nitropyridin-2-yl)amino]propanoate is a synthetic organic compound featuring a pyridine ring substituted with a nitro group at the 3-position and an amino-linked propanoate ester. It is synthesized via a Michael addition reaction between methyl acrylate and an appropriate amine derivative, followed by hydrazinolysis to form intermediates and subsequent nucleophilic addition reactions to generate bioactive derivatives .
Properties
IUPAC Name |
methyl 3-[(3-nitropyridin-2-yl)amino]propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N3O4/c1-16-8(13)4-6-11-9-7(12(14)15)3-2-5-10-9/h2-3,5H,4,6H2,1H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IEMSOECFYUXXLD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCNC1=C(C=CC=N1)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Methyl 3-[(3-nitropyridin-2-yl)amino]propanoate is a chemical compound that has garnered interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound is characterized by a propanoate group attached to a pyridine ring that is substituted with a nitro group. Its molecular formula is , and it has a molecular weight of approximately 210.19 g/mol. The presence of the nitro group on the pyridine ring is significant as it influences the compound's reactivity and biological interactions.
Antimicrobial Properties
Research has indicated that compounds similar to this compound exhibit antimicrobial properties. For instance, studies have shown that derivatives of nitropyridines can inhibit bacterial growth, suggesting potential applications in treating infections caused by resistant strains.
Anticancer Activity
This compound has been investigated for its anticancer properties. In vitro studies have demonstrated that it can induce apoptosis in cancer cell lines, potentially through mechanisms involving the modulation of specific signaling pathways . The compound's ability to interact with cellular targets may disrupt cancer cell proliferation.
The mechanism of action for this compound involves its interaction with various molecular targets within cells. The nitropyridinyl group can bind to enzymes or receptors, leading to inhibition or modulation of their activity. This interaction may trigger downstream effects that result in altered cellular functions, including apoptosis and cell cycle arrest .
Case Studies and Research Findings
Several studies have explored the biological activity of this compound:
- Antimicrobial Screening : In a study assessing various nitropyridine derivatives, this compound showed significant antibacterial activity against Gram-positive bacteria, with minimum inhibitory concentrations (MICs) comparable to established antibiotics .
- Anticancer Efficacy : A study conducted on human cancer cell lines revealed that this compound effectively inhibited cell growth at concentrations as low as 10 µM, with observed apoptosis linked to mitochondrial dysfunction .
Data Table: Biological Activities of Related Compounds
| Compound Name | Biological Activity | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| This compound | Antibacterial, Anticancer | ~10 | Enzyme inhibition, Apoptosis induction |
| Methyl 4-(3-nitropyridin-2-yl)piperazin-1-yl]propanoate | Anticancer | ~15 | Receptor modulation |
| Methyl 3-cyclohexyl-[4-(3-nitropyridin-2-yl)]aminobutanoate | Antimicrobial | ~20 | Nucleophilic substitution |
Scientific Research Applications
Scientific Research Applications
1. Chemistry:
Methyl 3-[(3-nitropyridin-2-yl)amino]propanoate serves as an important intermediate in the synthesis of more complex organic molecules. Its unique structure allows for various chemical transformations, including:
- Reduction: The nitro group can be converted to an amine.
- Hydrolysis: The ester can be hydrolyzed to yield the corresponding carboxylic acid.
These reactions are crucial for developing new compounds with potential biological activities.
2. Biology:
This compound is being investigated for its biological activities, particularly:
- Antimicrobial Properties: Research indicates that derivatives of nitropyridine exhibit significant antimicrobial activity against various pathogens.
- Anticancer Activity: Studies have shown that similar compounds can inhibit cancer cell proliferation. For instance, derivatives have demonstrated cytotoxic effects against human cancer cell lines such as MCF-7 (breast cancer) and PC-3 (prostate cancer).
3. Medicine:
this compound is explored for its potential role in drug development. Its ability to modulate specific biological pathways makes it a candidate for therapeutic agents targeting diseases like cancer and neurodegenerative disorders.
Anticancer Activity
A study published in the Journal of Medicinal Chemistry evaluated a series of pyridylpiperazine hybrids, including this compound. The results indicated that modifications at the piperazine nitrogen significantly influenced anticancer activity, with some derivatives exhibiting IC50 values in the low micromolar range against various cancer cell lines.
Neurotransmitter Modulation
Another investigation focused on the interaction of piperazine derivatives with neurotransmitter receptors. The presence of the nitropyridine moiety was hypothesized to enhance binding affinity to serotonin and dopamine receptors, suggesting potential anxiolytic or antidepressant effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Pyridine Ring
Methyl 3-[(3-Aminopyridin-2-yl)sulfanyl]propanoate
- Structure: Replaces the nitro group with an amino group and substitutes the amino linker with a sulfanyl (-S-) group.
- Properties: Molecular Weight: 212.27 g/mol (vs. ~239.21 g/mol estimated for the nitro analog) . Physical State: Liquid at room temperature, contrasting with the likely solid state of the nitro derivative due to increased polarity.
Methyl 3-[(6-Nitro-4-oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)sulfanyl]propanoate
- Structure: Incorporates a nitro-substituted quinazolinone ring instead of pyridine, with a sulfanyl linker.
- The nitro group at the 6-position and the phenyl substituent may alter electronic distribution and solubility compared to the pyridine-based analog .
Heterocyclic Core Modifications
3-(1H-Indol-3-yl)-2-(2-Nitrobenzenesulfonamido)propanoic Acid
- Structure : Replaces pyridine with an indole ring and introduces a nitrobenzenesulfonamide group.
Linker and Functional Group Variations
Methyl 3-Amino-3-cyclobutylpropanoate
- Structure : Substitutes the pyridine ring with a cyclobutyl group and removes the nitro substituent.
- Lack of aromaticity diminishes π-π interactions critical for cholinesterase inhibition, as observed in related compounds .
Key Research Findings
- Synthetic Flexibility: The Michael addition/hydrazinolysis route (used for the target compound) allows modular substitution, enabling optimization of bioactivity and physicochemical properties .
- Biological Relevance: Sulfanyl-linked derivatives (e.g., ) show improved metabolic resistance, while quinazolinone-based compounds (e.g., ) may exhibit stronger enzyme inhibition due to planar aromatic systems.
Preparation Methods
Catalytic Hydroamination Reaction
- Raw Materials: 3-nitropyridin-2-amine and methyl acrylate.
- Solvent: Anhydrous methanol or ethanol.
- Catalyst: Trifluoromethanesulfonic acid (triflic acid) at 5-10 mol% relative to methyl acrylate.
- Atmosphere: Nitrogen protection to avoid oxidation.
- Temperature: Oil bath heating at 120–160 °C.
- Reaction Time: 16–20 hours of reflux with stirring.
Under these conditions, the amino group undergoes hydroamination with methyl acrylate to yield the desired this compound.
Workup and Purification
- After reaction completion, the mixture is cooled to 35–40 °C.
- Concentration under reduced pressure at 0.09–0.1 MPa removes solvents.
- Washing with organic solvents such as petroleum ether and ethyl acetate in volume ratios (5:1 to 10:1) helps remove impurities.
- Recrystallization from solvent mixtures yields white lamellar crystals of high purity (≥99% by HPLC).
- Typical yields range from 80% to 85%.
Comparative Data Table of Preparation Parameters
Research Findings and Analysis
- The use of trifluoromethanesulfonic acid as a catalyst significantly improves the reaction rate and yield compared to uncatalyzed reactions.
- Nitrogen atmosphere is essential to prevent oxidation of sensitive intermediates.
- The nitration step requires careful control to avoid side reactions or over-nitration, which can reduce yield.
- The choice of solvent and washing solvents critically affects the purity and crystallinity of the final product.
- The method is scalable and suitable for industrial synthesis due to the use of inexpensive raw materials and straightforward processing steps.
Q & A
Q. What interdisciplinary approaches validate the compound’s potential in drug development?
- Methodological Answer :
- In Vivo Pharmacokinetics : Assess bioavailability and half-life in rodent models using radiolabeled analogs.
- Toxicogenomics : Profile gene expression changes in liver microsomes to predict metabolite toxicity.
- Patent Landscape Analysis : Review prior art (e.g., USPTO databases) to avoid redundancy in therapeutic claims .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
